molecular formula C29H50O2 B029505 Ikshusterol CAS No. 34427-61-7

Ikshusterol

Cat. No. B029505
CAS RN: 34427-61-7
M. Wt: 430.7 g/mol
InChI Key: SXJVFYZNUGGHRG-GDDJFQTCSA-N
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Description

Ikshusterol is a phytocompound that has garnered interest due to its significant biological activities, particularly its potential in neutralizing snake venom.

Synthesis Analysis

Ikshusterol3-O-glucoside was isolated from Clematis gouriana Roxb. ex DC. root. Its structure was determined through various spectroscopic methods including UV, NMR, FTIR, and GC-MS-EI. Computational methods were also used to study the chemical stability and electrostatic potential of Ikshusterol (Muthusamy et al., 2018).

Molecular Structure Analysis

The detailed molecular structure of Ikshusterol was characterized through density functional theory calculations, providing insights into its chemical stability and electrostatic potential. These computational insights are crucial for understanding the compound's interactions at a molecular level (Muthusamy et al., 2018).

Chemical Reactions and Properties

Ikshusterol demonstrates potent snake-venom neutralizing capacity, indicating its reactivity with biological enzymes such as phospholipase A2. This interaction was studied through molecular docking and dynamics simulation, highlighting its potential therapeutic application for snakebites (Muthusamy et al., 2018).

Physical Properties Analysis

While specific details on the physical properties of Ikshusterol like boiling point, melting point, and solubility are not directly available in the studies, these properties can typically be inferred from molecular modeling techniques, as demonstrated in related research on other compounds (Needham et al., 1988).

Chemical Properties Analysis

The chemical properties of Ikshusterol, such as its stability, reactivity, and interaction with biological targets, are inferred from its molecular structure and computational analysis. Its strong interaction with phospholipase A2 and ability to neutralize snake venom highlight its reactive nature and potential biological applications (Muthusamy et al., 2018).

Scientific Research Applications

Lipid Science

  • Summary of the Application: Ikshusterol is a type of lipid molecule. Lipids are a group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, phospholipids, and others. The main biological functions of lipids include storing energy, signaling, and acting as structural components of cell membranes .

Phospholipase Inhibition

  • Summary of the Application: Ikshusterol 3-O-glucoside, a derivative of Ikshusterol, is a phytochemical that inhibits Phospholipase A2 (PLA2) from snake venoms . PLA2 is an enzyme that releases fatty acids from the second carbon group of glycerol. This inhibition can be useful in the treatment of conditions caused by snake venom.

Sterol Extraction

  • Summary of the Application: Ikshusterol is a sterol that can be extracted from Hibiscus moscheutos L . Sterols are important components of cell membranes and precursors of several types of bioactive steroids.

Safety And Hazards

Ikshusterol is not classified as a hazardous substance or mixture . In case of contact with eyes or skin, or if ingested or inhaled, appropriate first aid measures should be taken, including rinsing with water and seeking medical attention .

properties

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-27,30-31H,7-16H2,1-6H3/t19-,20-,22+,23-,24+,25+,26-,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJVFYZNUGGHRG-GDDJFQTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101034005
Record name (3beta,7alpha)-Stigmast-5-ene-3,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ikshusterol

CAS RN

34427-61-7
Record name 7α-Hydroxysitosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34427-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxysitosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034427617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,7alpha)-Stigmast-5-ene-3,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
WH Hui, MM Li - Journal of the Chemical Society, Perkin Transactions …, 1976 - pubs.rsc.org
Eight new triterpenoids from the light petroleum extract of the stems of Lithocarpus cornea(Lour.) Rhed. have been proved to be taraxer-14-ene-3β,29-diol (VIII) and its diacetate (VII), 29-…
Number of citations: 29 pubs.rsc.org
SS Deshmane, S Dev - Tetrahedron, 1971 - Elsevier
… epi-ikshusterol* Ikshusterol should then be XV. The conclusions are fully supported by the molecular rotational data. For the dibenzoates corresponding to the two epimers XV and XVI.. …
Number of citations: 44 www.sciencedirect.com
T Ohmoto, K Yamaguchi, K IKEDA - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
Two new compounds have been isolated from the pistils and stamens of Hibiscus moscheutos L. and these compounds were determined to be 3, 5, 7, 8, 4'-pentahydroxyflavone 7-O-α-…
Number of citations: 20 www.jstage.jst.go.jp
T OHMOTO, K YAMAGUCHI, K IKEDA - jlc.jst.go.jp
Two new compounds have been isolated from the pistils and stamens of Hibiscus moscheutos L. and these compounds were determined to be 3, 5, 7, 8, 4’-pentahydroxyflavone 7-Oo:-…
Number of citations: 0 jlc.jst.go.jp
大本太一, 山口恭子, 池田恵二 - Chemical and Pharmaceutical Bulletin, 1988 - jlc.jst.go.jp
Two new compounds have been isolated from the pistils and stamens of Hibiscus moscheutos L. and these compounds were determined to be 3, 5, 7, 8, 4'-pentahydroxyflavone 7-O-α-…
Number of citations: 3 jlc.jst.go.jp
T OHMOTO, K YAMAGUCHI - Chemical and pharmaceutical bulletin, 1988 - jstage.jst.go.jp
Two new compounds have been isolated from the pollen grains of Biota oridntalis (L.) ENDL., and these compounds were determined to be 16-feruloyloxypalmitic acid (I) and 5-Op-…
Number of citations: 21 www.jstage.jst.go.jp
IA Kankara, I Abdullahi, GA Paulina - Journal of Pharmacognosy …, 2020 - phytojournal.com
… Different phytochemicals capable of inhibiting PLA2s from different snake venoms have been isolated, these include Ikshusterol-3-O-glucoside, Betulin and Betulinic acid, Ar tumerone, …
Number of citations: 5 www.phytojournal.com
A Moawad, R Mohamed - Planta Medica, 2014 - thieme-connect.com
… Boiss herb led to the isolation of epi-ikshusterol (1), β-sitosterol (2), β-amyrin (3), three monoglycerides (4–6), and β-sitosterol-3-O-glucoside (7). Investigation of the more polar fractions …
Number of citations: 2 www.thieme-connect.com
RO Bakr - The Natural Products Journal, 2021 - ingentaconnect.com
… Boiss herb non-polar fraction led to the isolation of epi-ikshusterol, β-sitosterol, β-amyrin, three monoglycerides, and βsitosterol-3-O-glucoside [45]. The hexane soluble fraction of the …
Number of citations: 2 www.ingentaconnect.com
T Rho, KD Yoon - Korean Journal of Pharmacognosy, 2019 - koreascience.kr
… cycloartanol, sessilifolic acid, sessilifolic acid 3O-isovalerate와 스테로이드(steroid)인 β-sitosterol, β-sitosteryl glucoside, β-sitosteryl palmitate, β-sitosteryl pentadecanoate, ikshusterol 등…
Number of citations: 2 koreascience.kr

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